![molecular formula C21H18F2N6O2 B2824452 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide CAS No. 1251691-19-6](/img/structure/B2824452.png)

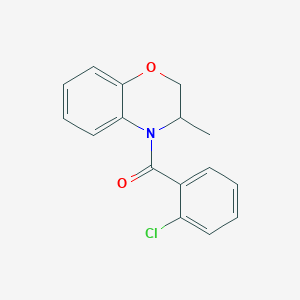

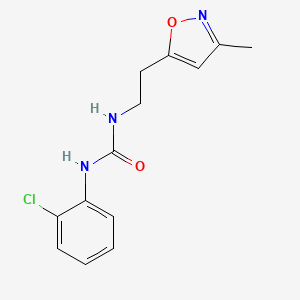

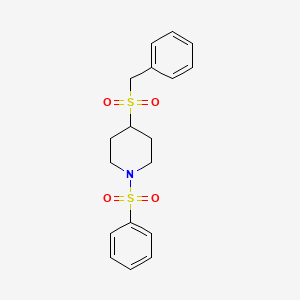

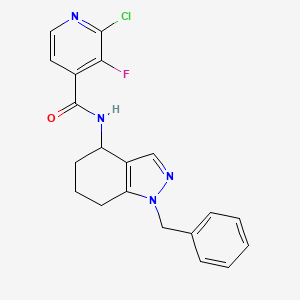

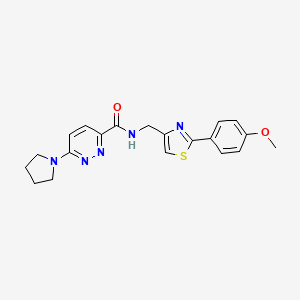

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Wissenschaftliche Forschungsanwendungen

Antiasthma Agents

Compounds similar to the one have been studied for their potential as antiasthma agents. In one study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share a structural resemblance, were found to be active as mediator release inhibitors. These compounds were synthesized through a series of reactions starting from arylamidines, leading to pyrimidinones, and eventually to triazolo[1,5-c]pyrimidines (Medwid et al., 1990).

Radioligand Imaging

Research has also been conducted on similar compounds for radioligand imaging, specifically with positron emission tomography (PET). For instance, a study focused on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa). These compounds were synthesized and used in PET imaging for their selective ligand properties (Dollé et al., 2008).

Antagonists for Human A2A Adenosine Receptor

Another study described the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including compounds with high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds were synthesized with various substituents and showed potential as pharmacological probes for studying the A2A receptor (Kumar et al., 2011).

Anticancer and Antimicrobial Agents

There are also studies exploring the anticancer and antimicrobial potential of compounds structurally similar to the one you mentioned. For instance, certain triazolopyrimidines were shown to have a unique mechanism of tubulin inhibition and promising anticancer activity (Zhang et al., 2007). Additionally, enaminones used as building blocks for synthesizing substituted pyrazoles have been investigated for their antitumor and antimicrobial activities (Riyadh, 2011).

Other Applications

The compound and its derivatives have been studied in various other contexts as well, including their use as amplifiers for phleomycin (Brown et al., 1978), novel oxazolidinone antibacterial agents (Zurenko et al., 1996), and various antimicrobial activities (Farghaly & Hassaneen, 2013).

Wirkmechanismus

While the specific mechanism of action for this compound is not available, triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Eigenschaften

IUPAC Name |

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N6O2/c1-12-8-16(6-7-17(12)23)26-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)25-15-5-3-4-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCXIQLWTAMVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2824369.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide](/img/structure/B2824371.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)

![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)

![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)